

Cochlioquinone B: A Technical Guide to Molecular Structure and Characterization

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Compound of Interest		
Compound Name:	Cochlioquinone B	
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Introduction

Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds synthesized from both polyketide and terpenoid precursors.[1][2] First isolated from the plant pathogenic fungus Cochliobolus miyabeanus, it belongs to the broader family of cochlioquinones, which are known for their diverse and potent biological activities.[3][4] Structurally, **Cochlioquinone B** features a complex tetracyclic 6/6/6/6 ring system.[2] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and characterization of **Cochlioquinone B**, along with generalized experimental protocols for its study.

Molecular Structure and Properties

The structure of **Cochlioquinone B** was determined through a combination of chemical, spectroscopic, and X-ray crystallographic methods.[1][3] It is characterized by a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain.[1]



Identifier	Value	Source
Molecular Formula	C28H40O6	[5]
IUPAC Name	(3R,4aR,6aR,12aR,12bR)-3- (2-hydroxypropan-2-yl)-6a,12b- dimethyl-9-[(2S,4S)-4-methyl- 3-oxohexan-2- yl]-1,2,3,4a,5,6,12,12a- octahydropyrano[3,2- a]xanthene-8,11-dione	[5]
CAS Number	32450-26-3	[6]
PubChem CID	182083	[5]
Canonical SMILES	CCINVALID-LINKC(=0) INVALID-LINK C1=CC(=0)C2=C(C1=0)O[C @@]3(CC[C@@H]4 INVALID-LINK(CCINVALID- LINKC(C)(C)O)C)C	[5]
InChI Key	NTPNSKLZWVYKGK- WWURSIHSSA-N	[5]

Physicochemical Data

Property	Value	Source
Molecular Weight	472.6 g/mol	[5]
Exact Mass	472.28248899 Da	[5]
Appearance	Yellow pigment/crystal	[2][4]
Solubility	Soluble in ethanol, methanol, acetone	[6]
Storage Temperature	-20°C	[6]



Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the structural confirmation of **Cochlioquinone**B. While complete spectral data is found in primary literature, this section outlines the expected characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Cochlioquinone B** are complex due to its intricate tetracyclic core and multiple stereocenters.

- ¹H-NMR: The spectrum would show characteristic signals for aliphatic methyl, methylene, and methine protons, including those of the sesquiterpene skeleton and the C7 side-chain.
 Signals for the vinyl proton on the benzoquinone ring and protons adjacent to oxygen atoms (ethers, alcohols) would also be present.
- ¹³C-NMR: The carbon spectrum would display signals corresponding to the carbonyl carbons
 of the quinone system, olefinic carbons, carbons of the ether linkages, the tertiary alcohol,
 and numerous aliphatic carbons comprising the fused ring system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

- Exact Mass: The calculated exact mass is 472.28248899 Da for the molecular formula C₂₈H₄₀O₆.[5]
- Fragmentation: The mass fragmentation patterns of cochlioquinones are characterized by neutral loss of water (H₂O) or acetic acid, McLafferty rearrangements, and Retro-Diels-Alder (RDA) reactions within the ring system.

Infrared (IR) Spectroscopy

The IR spectrum of **Cochlioquinone B** would exhibit characteristic absorption bands corresponding to its functional groups:

• ~3400 cm⁻¹: O-H stretching vibration from the tertiary alcohol group.



- ~2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
- ~1650-1680 cm⁻¹: C=O stretching vibrations characteristic of the benzoquinone moiety.
- ~1600 cm⁻¹: C=C stretching of the quinone ring.
- ~1200-1000 cm⁻¹: C-O stretching vibrations from the ether and alcohol functionalities.

Biological Activity and Mechanism of Action

Cochlioquinone B is recognized as a phytotoxin and a potent inhibitor of mitochondrial NADH-ubiquinone reductase (Complex I of the electron transport chain).[4][6] By inhibiting this enzyme, it disrupts cellular respiration, leading to a decrease in ATP production and ultimately causing cell death. This activity is the likely basis for its phytotoxic effects, which include the inhibition of root growth in various plants.[4]

Experimental Protocols

The following sections describe generalized methodologies for the isolation and analysis of **Cochlioquinone B**.

Isolation and Purification from Fungal Culture

Cochlioquinone B is a secondary metabolite produced by fungi such as Cochliobolus miyabeanus and other endophytic fungi like Bipolaris species.[4][7] The following is a representative workflow for its isolation.

- Fungal Cultivation: The source fungus (e.g., C. miyabeanus) is grown in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions (temperature, agitation, time) to promote the production of secondary metabolites.
- Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelia are then extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and may be
 partitioned between immiscible solvents (e.g., hexane and methanol) to separate
 compounds based on polarity.



- Chromatographic Separation: The active fraction is subjected to one or more rounds of chromatography for purification.
 - Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity to separate the components.
 - High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., C18 column) with a solvent system such as methanolwater to yield pure Cochliquinone B.
- Purity Assessment: The purity of the isolated compound is confirmed by HPLC and spectroscopic methods.

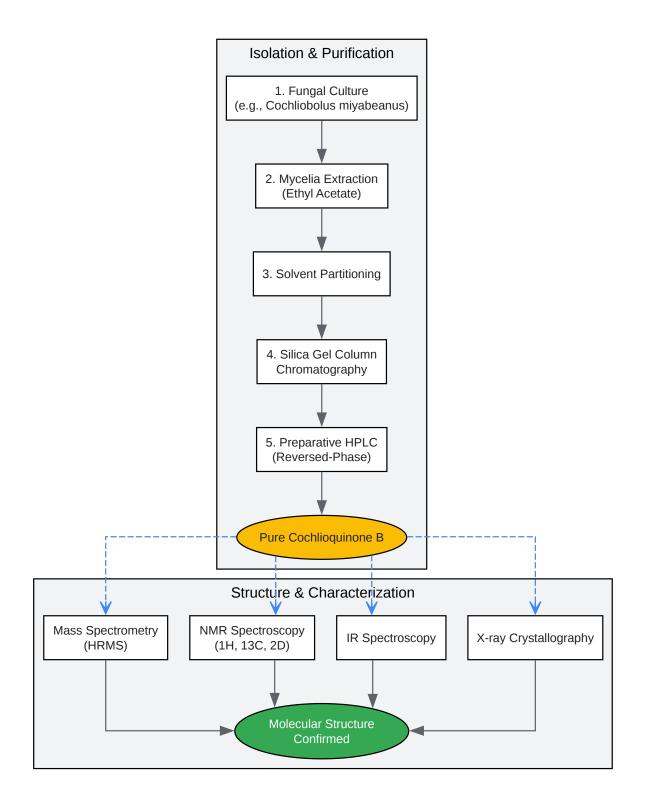
Analytical Methods

- NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Mass Spectrometry: High-resolution mass spectra are typically obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.
- Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

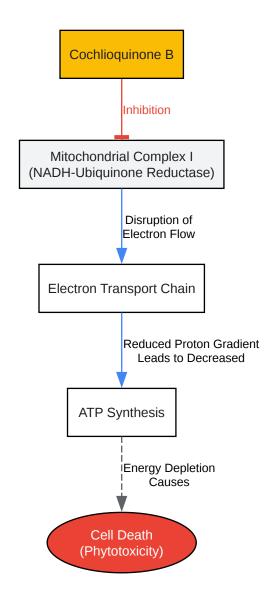
Visualizations

The following diagrams illustrate the generalized workflow for the study of **Cochlioquinone B** and its primary mechanism of action.









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